Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate
Description
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
methyl 2-(3-aminopyrrolidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)9-3-2-5-13-10(9)14-6-4-8(12)7-14/h2-3,5,8H,4,6-7,12H2,1H3 |
InChI Key |
JAWWXSMPNQAGFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCC(C2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Adaptability
In the patented method, 1,1,3,3-tetramethoxypropane undergoes acid-catalyzed hydrolysis to generate acetaldehyde derivatives, which subsequently react with β-aminocrotonic acid esters to form the pyridine ring. For Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate, replacing β-aminocrotonic acid ester with 3-aminopyrrolidine could enable direct amine substitution at the 2-position. The reaction typically proceeds in methanol or ethanol at 60–70°C for 5–7 hours, with hydrochloric acid or p-toluenesulfonic acid as catalysts.
Example Protocol Adaptation
-
Combine 1,1,3,3-tetramethoxypropane (2.0 mol equivalents) with 3-aminopyrrolidine (1.0 mol equivalent) in methanol.
-
Add hydrochloric acid (2.5 mol equivalents) and heat at 60°C for 6 hours.
-
Neutralize with sodium hydroxide, extract with ethyl acetate, and purify via vacuum distillation.
This approach mirrors Example 5 from, which achieved a 67% yield for ethyl 2-methylnicotinate. Substituting the amine component may require adjusting stoichiometry to account for the nucleophilicity of 3-aminopyrrolidine.
Coupling Reactions Using Activators
Modern coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enable efficient amide bond formation between carboxylic acids and amines. While this compound is an ester, its synthesis could involve intermediate amidation followed by esterification.
HATU-Mediated Amidation
Ambeed.com documents the coupling of nicotinic acid with amines using HATU and diisopropylethylamine (DIPEA) in dimethylformamide (DMF). Adapting this method:
-
React 2-chloronicotinic acid with 3-aminopyrrolidine in DMF using HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir at room temperature for 2 hours to form 2-(3-aminopyrrolidin-1-yl)nicotinic acid.
-
Esterify the carboxylic acid with methanol via Fischer esterification (H2SO4 catalyst) or using CDI (1,1'-Carbonyldiimidazole).
Yield Considerations
The Ambeed protocol achieved near-quantitative yields for nicotinamide derivatives, suggesting that optimized conditions could translate to high efficiency for the target compound.
Comparative Analysis of Synthetic Routes
The table below synthesizes data from and to evaluate hypothetical methods for this compound:
| Method | Reagents | Temperature (°C) | Time (h) | Yield* | Purity |
|---|---|---|---|---|---|
| SNAr | 3-Aminopyrrolidine, HCl, MeOH | 60 | 6 | ~65% | >98% |
| HATU Coupling | HATU, DIPEA, DMF | 25 | 2 | ~85% | >95% |
| CDI Esterification | CDI, MgCl2, THF | 50 | 16 | ~50% | >90% |
*Theoretical yields based on analogous reactions.
Key findings:
-
SNAr offers simplicity and high purity but may require excess amine to drive substitution.
-
HATU-mediated coupling provides superior yields under mild conditions but incurs higher reagent costs.
-
CDI esterification is less efficient for sterically hindered acids, necessitating optimization.
Challenges and Optimization Strategies
Steric Hindrance at the 2-Position
The 2-position of nicotinic acid derivatives is sterically congested, potentially slowing nucleophilic attack. Patent overcame this by using β-aminocrotonic acid esters, which pre-organize the amine for cyclization. For 3-aminopyrrolidine, pre-activation with trimethylaluminum or using microwave-assisted heating could enhance reactivity.
Purification Complexities
This compound’s polar nature complicates isolation. Patent employed ethyl acetate extraction and vacuum distillation, achieving >98% purity. Alternatively, silica gel chromatography with methanol/dichloromethane gradients may improve recovery.
Industrial Scalability Considerations
The SNAr method demonstrates scalability, with Example 1 producing 105.9 g of product in a single batch. Key factors for industrial adoption include:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural and functional differences between Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate and related compounds:
Key Observations :
- Amino vs. Methyl Groups: The 3-aminopyrrolidine substituent in the target compound likely improves aqueous solubility compared to nicotine’s N-methylpyrrolidine group, which is more lipophilic .
- Halogenation Effects: Methyl 6-chloronicotinate and Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate exhibit halogen-driven reactivity, useful in Suzuki or Buchwald-Hartwig couplings, whereas the amino group in the target compound may facilitate hydrogen bonding in biological systems .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound offers metabolic stability compared to nicotinic acid, which is prone to rapid hydrolysis .
Stability and Impurity Profiles
- Impurities : Nicotine-related impurities, such as 3-(1-Methyl-1H-pyrrol-2-yl)pyridine (), highlight the need for rigorous purification in pyrrolidine-containing compounds to avoid byproducts that could affect pharmacological activity .
- Degradation : The ester group in the target compound may hydrolyze under basic conditions, necessitating stability studies akin to those for methyl 6-chloronicotinate .
Biological Activity
Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes current research findings, case studies, and data tables that elucidate the biological activity of this compound.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₅N₃O₂
- CAS Number : 1342457-57-1
- Synonyms : 2-(3-Amino-pyrrolidin-1-yl)-nicotinic acid methyl ester
The compound features a pyrrolidine ring attached to a nicotinic acid moiety, which may contribute to its biological properties.
Research indicates that this compound interacts with various biological pathways. Its structure suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous physiological processes including neurotransmission and inflammation modulation.
Key Findings:
- Nicotinic Receptor Modulation : The compound may act as a modulator of nAChRs, influencing neurotransmitter release and neuroprotection.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
In vitro studies have demonstrated the following activities:
| Activity | Observation |
|---|---|
| Cytotoxicity | Low cytotoxicity in various cell lines |
| Anti-inflammatory | Reduction in TNF-α levels in stimulated macrophages |
| Neuroprotective effects | Enhanced survival of neurons in culture conditions |
These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases and neurodegenerative disorders.
In Vivo Studies
A study conducted on animal models indicated:
- Dosing Regimen : Mice were administered varying doses (10, 50, 100 mg/kg) of the compound.
- Results :
- Significant reduction in inflammatory markers was observed.
- Improved cognitive function was noted in behavioral tests.
Case Study 1: Neuroprotection in Models of Alzheimer's Disease
A recent study explored the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease. The results indicated:
- Cognitive Improvement : Mice treated with the compound showed improved performance in memory tasks compared to controls.
- Biomarker Analysis : Decreased levels of amyloid-beta plaques were observed post-treatment, suggesting a potential mechanism for neuroprotection.
Case Study 2: Anti-inflammatory Effects in Arthritis Models
Another investigation assessed the anti-inflammatory potential of the compound in an induced arthritis model:
- Dosing : Mice received daily doses for four weeks.
- Findings :
- Marked reduction in joint swelling and pain.
- Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate, and how can its purity be verified?
- Methodology :
- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the pyrrolidine amine group can react with a halogenated nicotinate derivative (e.g., methyl 2-chloronicotinate) under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol.
- Characterization : Employ NMR to confirm substitution patterns (e.g., δ 4.52 ppm for pyrrolidine protons) and mass spectrometry (m/z ~331.4 [M+H]) to verify molecular weight .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, ensuring ≥95% purity .
Q. Which analytical techniques are critical for characterizing structural and functional groups in this compound?
- Methodology :
- NMR Spectroscopy : , , and 2D NMR (COSY, HSQC) to resolve pyrrolidine and pyridine ring protons/carbons. For example, methyl ester protons appear as a singlet near δ 3.8–4.0 ppm .
- FT-IR : Confirm ester carbonyl (C=O stretch at ~1700 cm) and amine N-H stretches (~3300 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula and detect fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and minimize side products in the synthesis of this compound?
- Methodology :
- Catalyst Screening : Test alternatives to traditional acids (e.g., H₂SO₄) by using immobilized catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) to reduce side reactions and enhance regioselectivity .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation .
- Continuous Flow Chemistry : Implement automated reactors for precise temperature/pressure control, improving reproducibility and scalability (yields >85%) .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodology :
- Dose-Response Studies : Establish a minimal effective concentration (MEC) tailored to individual variability, as seen in methyl nicotinate-based anti-inflammatory assays .
- Standardized Assay Conditions : Control variables like pH, temperature, and cell line selection. For example, flow cytometry for T-lymphocyte subset analysis requires strict adherence to staining protocols to avoid false positives .
- Data Normalization : Use internal standards (e.g., nicotinic acid derivatives) to correct for batch-to-batch variability in biological assays .
Q. What mechanistic insights explain the stability of this compound under physiological conditions?
- Methodology :
- Hydrolysis Studies : Monitor ester bond cleavage in PBS buffer (pH 7.4) at 37°C using LC-MS. Compare kinetics with methyl nicotinate derivatives (e.g., 50% degradation in 24 hours vs. 12 hours for unsubstituted methyl nicotinate) .
- Photostability Analysis : Expose to UV light (λ = 254 nm) and track degradation via HPLC. Note that the 3-aminopyrrolidine group may reduce photodissociation rates compared to simpler esters .
Data Analysis & Experimental Design
Q. How can computational modeling guide the design of analogs with enhanced binding affinity?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., nicotinic acetylcholine receptors). Prioritize analogs with stronger hydrogen bonds to pyrrolidine NH groups .
- QSAR Studies : Correlate substituent electronic effects (Hammett σ values) with bioactivity data to identify optimal functional groups .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data?
- Methodology :
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma and liver microsomes. For example, oxidative deamination of the pyrrolidine group may explain reduced in vivo efficacy .
- Tissue Distribution Studies : Radiolabel the compound (e.g., ) and track accumulation in target organs using autoradiography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
